

Molecular weight and formula of 3-Ethyl-1pentene

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Compound of Interest		
Compound Name:	3-Ethyl-1-pentene	
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An In-depth Technical Guide to 3-Ethyl-1-pentene

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-1-pentene is an aliphatic alkene with the chemical formula C7H14.[1][2] As a seven-carbon branched olefin, it serves as a valuable building block in organic synthesis and as a component in the study of hydrocarbon chemistry. Its utility spans from being a monomer in specialty polymer production to a reference compound in analytical chemistry. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical protocols, and key chemical reactions.

Molecular and Physicochemical Properties

The fundamental properties of **3-Ethyl-1-pentene** are summarized in the tables below, providing a ready reference for experimental design and analysis.

Table 1: Molecular Properties of 3-Ethyl-1-pentene



Property	Value	Reference
Chemical Formula	C7H14	[1][2]
Molecular Weight	98.19 g/mol	[2]
IUPAC Name	3-ethylpent-1-ene	[2]
CAS Number	4038-04-4	[2]
Canonical SMILES	CCC(CC)C=C	[1]
InChI Key	YPVPQMCSLFDIKA- UHFFFAOYSA-N	[1]

Table 2: Physicochemical Data of 3-Ethyl-1-pentene

Property	Value	Reference
Boiling Point	84-85 °C	
Melting Point	-127 °C	_
Density	0.696 g/mL at 20 °C	_
Refractive Index	1.3982	_
Flash Point	-20 °C	_
Vapor Pressure	77.8 mmHg at 25°C	_

Synthesis of 3-Ethyl-1-pentene

While several methods can be employed for the synthesis of **3-Ethyl-1-pentene**, the Wittig reaction provides a reliable and regioselective route. Below is a representative experimental protocol adapted for the synthesis of **3-Ethyl-1-pentene** from **3-pentanone**.

Experimental Protocol: Wittig Synthesis

Objective: To synthesize **3-Ethyl-1-pentene** via the Wittig reaction between the ylide generated from methyltriphenylphosphonium bromide and 3-pentanone.



Materials:

- Methyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous Tetrahydrofuran (THF)
- 3-Pentanone
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- · Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Ylide Generation: a. In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).
 b. Add anhydrous THF and cool the resulting suspension to 0°C in an ice bath. c. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating ylide formation. d. Stir the mixture at 0°C for 1 hour.
- Wittig Reaction: a. Dissolve 3-pentanone (1.0 equivalent) in a small amount of anhydrous
 THF. b. Add the 3-pentanone solution dropwise to the ylide suspension at 0°C. c. After the
 addition is complete, remove the ice bath and allow the reaction to warm to room
 temperature. d. Stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography
 (TLC) or Gas Chromatography (GC).
- Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). c.
 Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter and concentrate the solvent under reduced pressure. e. Purify the crude product by fractional distillation to isolate pure 3-Ethyl-1-pentene.

Synthesis Workflow Diagram



Ylide Generation Methyltriphenylphosphonium n-Butyllithium bromide in Anhydrous THF Add Add dropwise Wittig Reaction Ylide Suspension 3-Pentanone in (0°C, 1 hr) Anhydrous THF Add dropwise Reaction at RT (12-24 hrs) Work-up & Purification Quench with aq. NH4Cl Extract with Diethyl Ether Dry over MgSO4 Fractional Distillation

Wittig Synthesis of 3-Ethyl-1-pentene

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Wittig Synthesis Workflow



Analytical Protocols

Accurate characterization of **3-Ethyl-1-pentene** is crucial for quality control and research applications. The following are typical protocols for its analysis using modern spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify **3-Ethyl-1-pentene** in a sample.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890 GC with 5975 MSD).
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent non-polar capillary column.

GC Conditions:

- Injector Temperature: 250 °C
- Oven Program: Initial temperature 40 °C, hold for 2 min, ramp to 150 °C at 10 °C/min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Mode: Split (e.g., 50:1 split ratio).
- Injection Volume: 1 μL.

MS Conditions:

- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 35-200.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of **3-Ethyl-1-pentene**.

Instrumentation:

- NMR Spectrometer (e.g., Bruker Avance 400 MHz).
- Solvent: Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition Parameters:

• Pulse Program: zg30

Number of Scans: 16

• Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

• Spectral Width: 12 ppm

¹³C NMR Acquisition Parameters:

Pulse Program: zgpg30 (proton-gated decoupling)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

• Spectral Width: 220 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **3-Ethyl-1-pentene**.

Instrumentation:



- FTIR Spectrometer (e.g., Thermo Nicolet iS50).
- Sample Preparation: Neat liquid film between KBr plates or using an ATR accessory.

Acquisition Parameters:

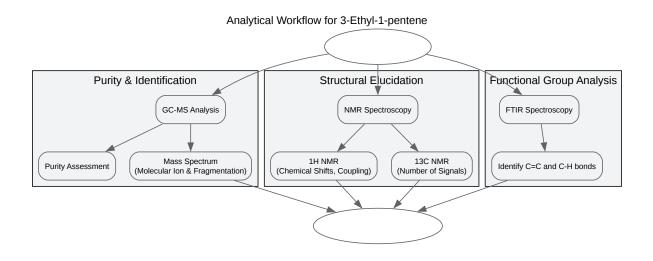
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 32.

Expected Absorptions:

- ~3080 cm⁻¹: =C-H stretch (vinylic).
- ~2960-2850 cm⁻¹: C-H stretch (aliphatic).
- ~1640 cm⁻¹: C=C stretch.
- ~990 and 910 cm⁻¹: =C-H out-of-plane bending (vinylic).[3][4]

Analytical Workflow Diagram





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Analytical Workflow Diagram

Chemical Reactivity and Applications

As an alkene, **3-Ethyl-1-pentene** undergoes typical electrophilic addition reactions. These reactions are fundamental to its use as a chemical intermediate.

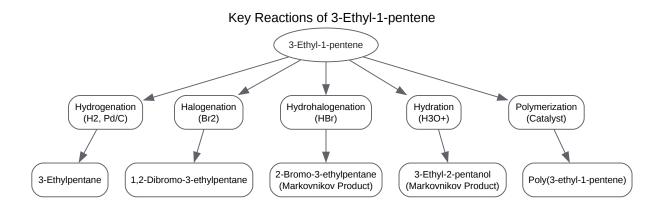
Key Reactions

- Hydrogenation: In the presence of a catalyst (e.g., Pd/C, PtO₂), 3-Ethyl-1-pentene can be reduced to 3-ethylpentane.
- Halogenation: Reacts with halogens (e.g., Br₂, Cl₂) to form dihaloalkanes.
- Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, with the halogen adding to the more substituted carbon.



- Hydration: Acid-catalyzed addition of water yields an alcohol, also following Markovnikov's rule.
- Polymerization: Can act as a monomer or comonomer in the synthesis of specialty polymers and copolymers.

Logical Relationship of Reactions



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References

- 1. PubChemLite 3-ethyl-1-pentene (C7H14) [pubchemlite.lcsb.uni.lu]
- 2. 3-Ethyl-1-pentene | C7H14 | CID 19951 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
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